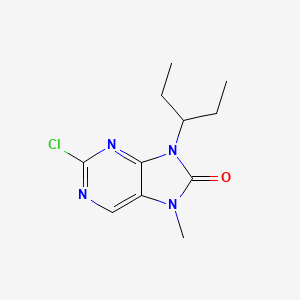
1-chloropropyl cyclohexyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloropropyl cyclohexyl carbonate is an organic compound with the molecular formula C10H17ClO3. It is a colorless liquid that is used in various chemical syntheses and industrial applications. This compound is known for its reactivity and versatility in forming different chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-chloropropyl cyclohexyl carbonate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanol with trichloromethyl chloroformate in the presence of a base such as triethylamine or pyridine. The reaction is carried out at low temperatures (below 20°C) to ensure high yield and purity .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to minimize the risk of toxic gas leakage and ensure the safety of the operation. The product is then purified through distillation under reduced pressure .
Analyse Des Réactions Chimiques
Types of Reactions
1-chloropropyl cyclohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form different substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form cyclohexanol and other by-products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Substitution: Various substituted cyclohexyl carbonates.
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Applications De Recherche Scientifique
1-chloropropyl cyclohexyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-chloropropyl cyclohexyl carbonate involves its reactivity with various nucleophiles and electrophiles. The compound can form stable intermediates that undergo further reactions to produce desired products. The molecular targets and pathways depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-chloroethyl cyclohexyl carbonate
- Cyclohexyl methyl carbonate
- Cyclohexyl ethyl carbonate
Uniqueness
1-chloropropyl cyclohexyl carbonate is unique due to its specific reactivity and the ability to form a wide range of products under different conditions. Its versatility makes it a valuable compound in various chemical syntheses and industrial applications .
Propriétés
Formule moléculaire |
C10H17ClO3 |
|---|---|
Poids moléculaire |
220.69 g/mol |
Nom IUPAC |
1-chloropropyl cyclohexyl carbonate |
InChI |
InChI=1S/C10H17ClO3/c1-2-9(11)14-10(12)13-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 |
Clé InChI |
VVDWMHMCTZKXGR-UHFFFAOYSA-N |
SMILES canonique |
CCC(OC(=O)OC1CCCCC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl (2R,4R)-8,9-diazatricyclo[4.3.0.04]nona-1(6),7-diene-7-carboxylate](/img/structure/B8317230.png)










